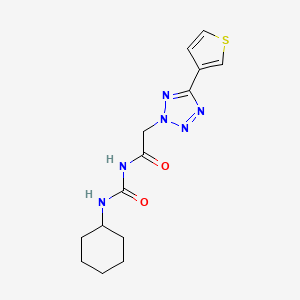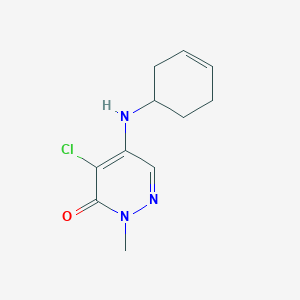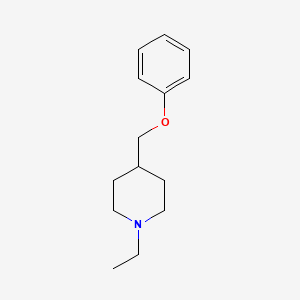![molecular formula C20H21N5O2 B7673487 N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide](/img/structure/B7673487.png)
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide is a complex organic compound that features a pyrazole ring, a naphthalene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the naphthalene moiety: This step often involves coupling reactions such as Suzuki-Miyaura or Heck coupling.
Functional group modifications: Various functional groups are introduced or modified through reactions like nitration, reduction, and alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide: shares similarities with other pyrazole and naphthalene derivatives.
Pyrazole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Naphthalene derivatives: Used in the development of dyes, pharmaceuticals, and organic semiconductors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[3-(3-amino-4-cyano-1H-pyrazol-5-yl)propyl]-3-methoxy-N-methylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-25(9-5-8-17-16(12-21)19(22)24-23-17)20(26)15-10-13-6-3-4-7-14(13)11-18(15)27-2/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H3,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARUMBHXTWENOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=C(C(=NN1)N)C#N)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propan-2-yl 4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B7673412.png)
![N-[2-(3,4-dichloroanilino)-2-oxoethyl]-N-methyl-3-pyrrol-1-ylbenzamide](/img/structure/B7673414.png)


![N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7673432.png)
![2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7673438.png)
![N-[(3,4-dimethoxypyridin-2-yl)methyl]-1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine](/img/structure/B7673450.png)

![2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B7673463.png)
![{4-[6-(2-Chlorophenoxy)-4-pyrimidinyl]piperazino}(phenyl)methanone](/img/structure/B7673469.png)
![2-[(5-Fluoro-2-methylphenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7673476.png)


![N~1~-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B7673504.png)
